4'-Fluoro-3'-(methylsulphonyl)acetophenone
Description
4'-Fluoro-3'-(methylsulphonyl)acetophenone is a halogenated and sulfonated acetophenone derivative characterized by a fluorine substituent at the para-position and a methylsulphonyl group at the meta-position of the acetophenone scaffold.
- Friedel-Crafts acetylation of a fluorinated aromatic precursor.
- Oxidation of methylthio groups to methylsulphonyl using oxone (KHSO₅) in THF/water .
- Purification via recrystallization (ethanol) to yield a crystalline product (predicted mp: 120–130°C based on analog data ).
Key spectral features (inferred from analogs):
Properties
Molecular Formula |
C9H9FO3S |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-8(10)9(5-7)14(2,12)13/h3-5H,1-2H3 |
InChI Key |
KLXBYLWETFRWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where fluoroanisole is reacted with acetic anhydride in the presence of a Lewis acid catalyst . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Commonly used catalysts include aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents such as dichloromethane or chloroform are often used.
Industrial Production Methods
Industrial production of 4’-Fluoro-3’-(methylsulphonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3’-(methylsulphonyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4’-Fluoro-3’-(methylsulphonyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-(methylsulphonyl)acetophenone involves its interaction with specific molecular targets. The fluoro and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Critical Analysis of Substituent Impacts
- Electron-Withdrawing Groups (-SO₂CH₃, -NO₂, -CF₃): Increase ketone reactivity for nucleophilic additions (e.g., Mannich reactions) but reduce stability under basic conditions .
- Fluorine Substituent : Enhances metabolic stability and lipophilicity, critical for CNS-active compounds (e.g., antidepressants) .
- Methylsulphonyl vs. Trifluoromethyl : While both are electron-withdrawing, -SO₂CH₃ offers better hydrogen-bonding capacity, favoring interactions with biological targets .
Biological Activity
4'-Fluoro-3'-(methylsulphonyl)acetophenone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure and Properties
4'-Fluoro-3'-(methylsulphonyl)acetophenone is characterized by the following structure:
- Chemical Formula: C9H9F O3S
- Molecular Weight: 216.23 g/mol
- CAS Number: Not widely referenced but can be found in specific chemical databases.
Anticancer Activity
Recent studies have indicated that compounds similar to 4'-Fluoro-3'-(methylsulphonyl)acetophenone exhibit significant anticancer properties. For instance, a study on structurally related acetophenone derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Acetophenone Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | HepG2 | 15 | Cell cycle arrest (G2/M phase) |
| 4'-Fluoro... | MDA-MB-231 | TBD | TBD |
Note: IC50 values for 4'-Fluoro-3'-(methylsulphonyl)acetophenone are yet to be established.
Antimicrobial Activity
The antimicrobial potential of acetophenone derivatives has been explored extensively. A study focusing on the structure-activity relationship (SAR) of various acetophenones revealed that the presence of electron-withdrawing groups, such as fluorine and sulfonyl moieties, enhances antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Selected Acetophenones
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| 4'-Fluoro... | Staphylococcus aureus | 10 |
| 4'-Fluoro... | Escherichia coli | 20 |
| Compound C | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, compounds in this class have shown promise in reducing inflammation. A study on related chalcone derivatives indicated that modifications similar to those in 4'-Fluoro-3'-(methylsulphonyl)acetophenone could enhance anti-inflammatory effects via inhibition of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Effects of Acetophenone Derivatives
| Compound Name | Inflammation Model | % Inhibition at 50 µg/mL |
|---|---|---|
| Compound D | Carrageenan-induced edema | 70 |
| 4'-Fluoro... | LPS-stimulated macrophages | TBD |
Case Studies
- Breast Cancer Study : A recent investigation into the effects of acetophenone derivatives on MDA-MB-231 cells showed that treatment with these compounds led to significant morphological changes indicative of apoptosis, alongside increased caspase-3 activity.
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various acetophenones, it was found that those with methylsulfonyl groups exhibited enhanced activity against biofilm-forming strains, suggesting potential applications in treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
